Terbutylazine-2-hydroxy

Description

Contextualizing Terbutylazine-2-hydroxy as a Transformation Product of Triazine Herbicides

This compound is a metabolite that forms from the degradation of several triazine herbicides. nih.govnih.gov Its chemical structure features a hydroxyl group in place of the chlorine atom on the triazine ring, a result of transformation processes in the environment. nih.gov

Formation from Terbuthylazine (B1195847) and Other Triazines (e.g., Terbumeton, Terbutryn)

The primary parent compound leading to the formation of this compound is the herbicide terbuthylazine. nih.govnih.gov However, it is also a known environmental transformation product of other triazine herbicides, including Terbumeton and Terbutryn. nih.govnih.gov The degradation of these active substances in the environment leads to the creation of this common metabolite.

Abiotic and Biotic Degradation Mechanisms Leading to this compound Formation (e.g., Photodegradation, Oxidation, Hydrolysis, Biodegradation)

The formation of this compound from its parent compounds occurs through a variety of abiotic and biotic degradation mechanisms. nih.govcore.ac.uk In aquatic environments, processes such as photodegradation, oxidation, and hydrolysis contribute to its formation. nih.govcore.ac.uk Hydrolysis, the chemical reaction with water, is a key abiotic pathway where the chlorine atom on the terbuthylazine molecule is replaced by a hydroxyl group. nih.govresearchgate.net

Biodegradation, involving microorganisms in soil and water, also plays a crucial role. nih.govcore.ac.ukcopernicus.org Microbial activity can lead to the dealkylation and hydroxylation of the parent triazine compounds, resulting in the formation of this compound. nih.govcore.ac.ukresearchgate.net In some cases, photodegradation on surfaces, such as building facades where biocides are used, can also produce this transformation product. copernicus.org

Comparative Persistence and Mobility of this compound Relative to Parent Compounds and Other Metabolites

This compound exhibits notable persistence in the environment, often greater than its parent compound, terbuthylazine. mdpi.com The dissipation time (DT50), which is the time required for 50% of the compound to dissipate, for this compound in soil can range from 207 to over 1000 days, classifying it as having high to very high persistence. mdpi.com In comparison, the DT50 for terbuthylazine is medium to high (65–167 days), and for another metabolite, desethyl-terbuthylazine, it is moderate to high (27–113 days). mdpi.com

In terms of mobility, this compound is classified as having medium mobility in soil. mdpi.com This is similar to its parent compound, terbuthylazine, while another major metabolite, desethyl-terbuthylazine, is considered highly mobile. mdpi.com The persistence and mobility of these compounds are critical factors in their potential to contaminate water resources. mdpi.com

Comparative Persistence (DT50) and Mobility of Terbutylazine and its Metabolites in Soil

| Compound | DT50 (days) | Persistence Classification | Mobility Classification |

|---|---|---|---|

| Terbuthylazine | 65–167 | Medium to High | Medium |

| This compound | 207 to >1000 | High to Very High | Medium |

| Desethyl-terbuthylazine | 27–113 | Moderate to High | High |

Data sourced from a study on sorption properties of polymeric microspheres. mdpi.com

Occurrence and Distribution of this compound in Environmental Compartments

Reflecting its persistence and the widespread use of its parent herbicides, this compound is frequently detected in various environmental compartments.

Detection in Surface Waters (Rivers, Lakes), Groundwater, and Well Water

Due to their persistence, water solubility, and mobility, triazine herbicides and their transformation products, including this compound, are commonly found in aquatic ecosystems. nih.govcore.ac.uk Detections have been reported in rivers, lakes, and well water. nih.govcore.ac.uk In some instances, concentrations of this compound in surface waters have been recorded at levels up to 9.24 μg L⁻¹. mdpi.com It is considered a major degradation product found in both ground and surface waters. nih.gov Monitoring data from groundwater has shown detections of 2-hydroxy terbuthylazine, although at concentrations below 0.1 μg/L in one dataset. semanticscholar.org

Presence in Urban Stormwater Infrastructure and Drainage Systems

This compound is also a recognized contaminant in urban environments. Studies have identified its presence in urban stormwater infrastructure, originating from the leaching of biocides used in building materials like facades. copernicus.orgresearchgate.netcopernicus.org It has been detected in drainage pipes (B44673), particularly those collecting water that has infiltrated through soil. copernicus.orgresearchgate.netcopernicus.org For instance, in one study, concentrations of this compound in drainage pipes ranged from 8 to 48 ng L⁻¹. copernicus.org It has also been detected during multiple rain events in stormwater inflow pipes to retention ponds. iwaponline.com Furthermore, contemporary pesticides and their degradation products, including hydroxyl-terbuthylazine, have been quantified in urban stormwater pond sediments, with concentrations between 0.01 and 0.021 mg/kg. acs.org

Detected Concentrations of this compound in Various Water Samples

| Water Source | Concentration Range | Reference |

|---|---|---|

| Surface Waters | Up to 9.24 µg/L | mdpi.com |

| Urban Drainage Pipes | 8 to 48 ng/L | copernicus.org |

| Urban Stormwater Pond Sediments | 0.01 to 0.021 mg/kg (as hydroxyl-terbuthylazine) | acs.org |

Detection in Constructed Wetland Sediments and Plant Tissues

Constructed wetlands are engineered systems designed to mimic natural wetlands for water purification. Research has shown that these systems are sites where this compound can be detected. Studies have identified the presence of terbuthylazine metabolites in the tissues of wetland plants such as Typha latifolia (cattail). researchgate.netresearchgate.net This indicates that these plants can absorb the compound from their surroundings, a process known as phytoextraction. researchgate.net

In one study focusing on Typha latifolia bioreactors, terbuthylazine and its metabolites were found in plant tissues, with accumulation being greater in the foliage than in the roots. researchgate.net The detection of this compound in both the water and plant components of these wetland systems helps to clarify its metabolic pathway and fate in these environments. researchgate.net Furthermore, analytical methods have been specifically developed to detect and quantify this compound in constructed wetland sediments, confirming its presence in this environmental compartment. researchgate.net

Table 1: Detection of Terbutylazine and its Metabolites in Constructed Wetlands

| Location/System | Compound | Matrix | Finding | Reference |

| Typha latifolia L. bioreactor | Terbutylazine and its metabolites | Plant Tissues | Accumulation was greater in foliage than in roots. | researchgate.net |

| Constructed Wetland | This compound | Water Samples | Detected in water samples, synthesized via abiotic pathways. | researchgate.net |

| Constructed Wetland | This compound | Sediment | Analytical methods confirm its presence. | researchgate.net |

Consideration as a Potential Groundwater Contaminant

This compound is considered a potential groundwater contaminant due to its persistence and mobility in soil. nih.govresearchgate.net It is one of the major degradation products of terbuthylazine found in ground and surface waters. researchgate.net Its high persistence, with a dissipation time (DT50) that can exceed 1000 days, combined with medium mobility, contributes to the risk of it leaching into groundwater. nih.gov

Studies have reported its presence in various water bodies, including groundwater. researchgate.netresearchgate.net For instance, research in Europe has frequently detected terbuthylazine metabolites in environmental compartments. nih.gov The potential for groundwater contamination is a significant concern because groundwater is a primary source of drinking water. researchgate.net The presence of this compound and other metabolites in groundwater has been confirmed in various monitoring studies, sometimes at concentrations that raise environmental and health concerns. researchgate.netresearchgate.net

Regulatory Context and Environmental Significance

The environmental presence of this compound is subject to regulatory scrutiny due to its origins from a widely used herbicide and its potential environmental effects.

Classification as a Relevant Metabolite in Groundwater Assessments

In the European Union, metabolites of pesticides found in groundwater are assessed for their toxicological relevance. This compound, also referred to as MT13 in regulatory documents, has been identified as a metabolite that can exceed the parametric value of 0.1 µg/L in groundwater. anses.fr As part of the peer review for the active substance terbuthylazine, European authorities have evaluated its metabolites. nih.govsemanticscholar.org Metabolites are considered "relevant" if they pose a potential risk to consumers through drinking water. nih.govanses.fr The European Food Safety Authority (EFSA) has concluded that for certain metabolites, including hydroxy-terbuthylazine (MT13), the reference values of the parent compound terbuthylazine are applicable in risk assessments. nih.gov This classification underscores its importance in the regulatory monitoring of groundwater quality.

Exceedance of Drinking Water Limits in European Waters

The European Union has established a drinking water limit of 0.1 µg/L for individual pesticides and their relevant metabolites. nih.govunece.org this compound has been detected in European environmental compartments, in some cases at concentrations exceeding this limit. nih.gov For example, concentrations in surface waters have been reported to reach up to 9.24 μg/L. nih.govresearchgate.net A national study in France also monitored for this compound and other transformation products for the first time in raw waters intended for drinking water production, highlighting its occurrence. nih.gov The frequent detection of this and other persistent, mobile metabolites at levels above the drinking water standard signals a widespread environmental contamination issue. nih.gov

Table 2: Regulatory and Observed Concentration Data

| Parameter | Value | Context | Reference |

| EU Drinking Water Limit (single pesticide/metabolite) | 0.1 µg/L | Regulatory Standard | nih.gov |

| Observed Concentration in Surface Water (max) | 9.24 µg/L | Environmental Monitoring | nih.govresearchgate.net |

| Soil Dissipation Time (DT50) | 207 to >1000 days | Persistence Data | nih.gov |

| Mobility Classification | Medium | Environmental Fate | nih.govresearchgate.net |

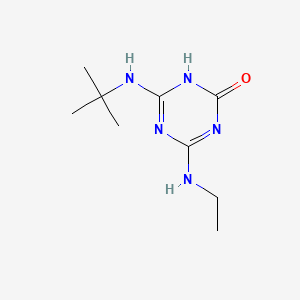

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTCZOJKXCTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216888 | |

| Record name | Hydroxyterbuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-07-9 | |

| Record name | Hydroxyterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyterbuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUTYLAZINE-2-HYDROXY | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport Dynamics of Terbutylazine 2 Hydroxy

Degradation Pathways and Kinetics

The degradation of Terbutylazine-2-hydroxy in the environment is a complex process governed by various abiotic and biotic mechanisms. This compound is primarily formed through the hydrolysis of the chlorine atom at the C-2 position of the parent terbuthylazine (B1195847) molecule, a process that can occur both chemically and biologically. researchgate.netnih.gov Once formed, this compound undergoes further, albeit slow, degradation.

Photodegradation Processes

While the photodegradation of the parent compound terbuthylazine is well-documented, specific studies on the direct photolysis of this compound are less common. For triazine herbicides in general, photodegradation in water and on soil surfaces can be a significant dissipation pathway. researchgate.net The primary mechanisms involved in the photodegradation of triazines include the substitution of side-chains with hydroxyl groups and the partial or complete loss of these alkyl side-chains. researchgate.net It is plausible that this compound may undergo similar photochemical reactions, such as the loss of its ethyl or tert-butyl groups, leading to further transformation products. The presence of sensitizing agents in natural waters, such as humic acids, can accelerate photodegradation rates for the parent compound, a process that may also influence the fate of its hydroxylated metabolite. nih.gov

Hydrolysis Mechanisms

This compound is the primary product of the hydrolysis of terbuthylazine, where the chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH). nih.gov This reaction can be catalyzed by acidic or alkaline conditions and also occurs in soil environments. nih.govcaws.org.nz Compared to its parent compound, this compound is generally more stable against further hydrolysis. The C-OH bond is significantly stronger than the C-Cl bond, making the hydroxylated metabolite less susceptible to subsequent hydrolytic cleavage under typical environmental conditions.

Biodegradation Mechanisms (e.g., Dealkylation, Deamination, Ring Cleavage)

Microbial activity is a key driver in the degradation of triazine compounds in soil and water. cabidigitallibrary.orgresearchgate.net While this compound is more persistent than its parent, it is subject to biodegradation. The primary biotic degradation pathway for this compound is N-dealkylation, which involves the microbial-mediated removal of its side chains. nih.gov

Research has identified Terbutylazine-desethyl-2-hydroxy as a known environmental transformation product of this compound. nih.govnih.gov This indicates that microorganisms can cleave the ethyl group from the molecule. Further dealkylation could potentially remove the tert-butyl group. Complete mineralization through triazine ring cleavage is a known pathway for other triazines and is carried out by specific microbial consortia, though this process is generally slow for hydroxylated metabolites. cabidigitallibrary.org

Influence of Environmental Factors on Degradation Rates (e.g., Temperature, pH, Soil Moisture)

The rate of degradation for triazine compounds, including metabolites like this compound, is significantly influenced by environmental conditions.

Temperature : Higher temperatures generally accelerate the rate of both microbial and chemical degradation. caws.org.nzresearchgate.net Studies on the parent compound, terbuthylazine, show a marked decrease in its half-life as temperature increases from 10°C to 30°C. researchgate.net This relationship is largely due to increased microbial metabolism and faster chemical reaction kinetics at higher temperatures. A similar positive correlation between temperature and degradation rate is expected for this compound.

Soil Moisture : Water content in soil is critical for microbial activity and for facilitating the transport of compounds to microbial cells. For terbuthylazine, degradation rates have been shown to increase with higher soil moisture content, as this stimulates microbial populations. caws.org.nz This suggests that the biodegradation of this compound would also be more rapid in moist soils compared to dry conditions.

Persistence Studies and Half-Life Determination in Various Matrices (e.g., Soil, Water)

This compound is characterized by its high to very high persistence in the environment, particularly in soil. nih.gov Its half-life is considerably longer than that of the parent terbuthylazine, leading to its accumulation in environmental compartments.

Studies have reported a wide range for its dissipation time 50% (DT₅₀), reflecting its stability. In laboratory soil studies under aerobic conditions, the typical half-life (DT₅₀) has been determined to be 559 days, classifying it as a "very persistent" metabolite. herts.ac.uk Other research has noted persistence in the range of 112 to 120 days. nih.gov This contrasts sharply with the parent compound, terbuthylazine, which has a reported soil half-life ranging from approximately 20 to 120 days depending on conditions. researchgate.net In aquatic systems, the parent terbuthylazine can have a half-life of up to 331 days in seawater, indicating that its hydroxylated, more stable metabolite likely persists for even longer periods in water bodies. researchgate.net

| Matrix | Parameter | Value (days) | Classification | Source |

|---|---|---|---|---|

| Soil (Aerobic, Lab) | DT₅₀ (Typical) | 559 | Very Persistent | herts.ac.uk |

| Environment (General) | Persistence Range | 112 - 120 | High to Very High | nih.gov |

Sorption and Mobility in Environmental Matrices

The movement of this compound through soil and into groundwater is governed by its sorption characteristics. Sorption refers to the process by which a chemical binds to soil particles, which in turn reduces its mobility.

This compound generally exhibits stronger sorption to environmental matrices compared to its parent compound. mdpi.com The presence of the polar hydroxyl group can increase its affinity for soil organic matter and clay surfaces through mechanisms like hydrogen bonding. This increased sorption results in lower mobility. Research classifies this compound as having medium mobility in soil. mdpi.com

One study found that the sorption capacity of a specific polymeric adsorbent for this compound was 113 mg g⁻¹, significantly higher than the 64 mg g⁻¹ observed for the parent terbuthylazine. mdpi.com This is also substantially higher than the sorption for the more mobile metabolite desethyl-terbuthylazine. The lower water solubility of this compound compared to other metabolites also contributes to its greater sorption and reduced potential for leaching. mdpi.com Despite its medium mobility classification, its extreme persistence means there is a long-term potential for it to eventually migrate towards groundwater.

| Compound | Property | Value | Implication | Source |

|---|---|---|---|---|

| This compound | Sorption Capacity | 113 mg g⁻¹ | High Sorption | mdpi.com |

| Terbutylazine (parent) | Sorption Capacity | 64 mg g⁻¹ | Moderate Sorption | mdpi.com |

| This compound | Water Solubility | 7.19 mg L⁻¹ | Lower Mobility | mdpi.com |

| Desethyl-terbuthylazine | Water Solubility | 327.1 mg L⁻¹ | Higher Mobility | mdpi.com |

Adsorption and Desorption Processes in Soils and Sediments

The sorption of this compound to environmental matrices is a key process governing its fate. Studies on specific polymeric microsorbents, which can mimic interactions with soil organic matter, reveal that this compound exhibits intense and rapid adsorption. nih.govsemanticscholar.org The process is significantly faster compared to other metabolites, with 56% of the process efficiency being reached within just 5 minutes. nih.govsemanticscholar.org Sorption equilibrium for the metabolite is typically achieved after approximately 30 hours. semanticscholar.org

The adsorption process for this compound has been found to fit well with the Freundlich isotherm model, which describes non-ideal and reversible adsorption, not restricted to monolayer formation. nih.govsemanticscholar.org Desorption studies indicate that the compound can be effectively removed from sorbents using eluents like ethanol, suggesting that the process is reversible. nih.govsemanticscholar.org

Role of Hydrogen Bonding in Sorption Mechanisms

Hydrogen bonding plays a crucial role in the sorption mechanism of this compound. nih.govsemanticscholar.org The presence of a hydroxyl (-OH) group in its molecular structure allows for the formation of additional hydrogen bonds with sorbent surfaces, which is not possible for its parent compound or other metabolites like desethyl-terbuthylazine. nih.gov This enhanced hydrogen bonding capability significantly increases its sorption efficiency. nih.govsemanticscholar.org

Experiments have confirmed the importance of these interactions. When the potential for hydrogen bonding between the compound and a sorbent was reduced (for instance, by eliminating the hydrogens of a sorbent's carboxyl groups), the sorption efficiency of this compound decreased by approximately 50%. semanticscholar.org This demonstrates that hydrogen bonds are a primary driver of its strong affinity for environmental matrices. nih.govsemanticscholar.org

Comparative Sorption Behavior with Other Terbuthylazine Metabolites

When compared to other major metabolites of terbuthylazine, this compound shows markedly different sorption behavior. Research demonstrates a five times greater sorption of this compound than desethyl-terbuthylazine on specific polymeric adsorbents. nih.govsemanticscholar.org This superior sorption is attributed to its molecular structure and physicochemical properties. nih.gov

While the sorption of desethyl-terbuthylazine is a much slower process, taking 10 hours to achieve 56% efficiency, this compound reaches the same efficiency in only 5 minutes. semanticscholar.org This highlights a much better affinity of adsorbents for the hydroxyl metabolite. semanticscholar.org The differences in their properties make the desethyl derivative a more mobile compound with a higher affinity for the aqueous phase, whereas this compound is more readily retained in soils and sediments. nih.gov

| Metabolite | Time to Reach 56% Sorption Efficiency | Relative Sorption | Primary Sorption Driver |

|---|---|---|---|

| This compound | 5 minutes | 5x greater than Desethyl-terbuthylazine | Hydrogen Bonding |

| Desethyl-terbuthylazine | 10 hours | - | Hydrophobic Interactions |

Leaching Potential and Transport to Groundwater

The potential for this compound to leach into groundwater is influenced by its sorption characteristics and water solubility. Generally, hydroxylated compounds are characterized by low water solubility and are therefore considered less significant potential contaminants for groundwater compared to more mobile dealkylated metabolites. cabidigitallibrary.org However, some field studies have identified deethylterbuthylazine-2-hydroxide as one of the highest-leaching compounds among terbuthylazine transformation products, suggesting it could be a potential pollutant for aquifer contamination under certain conditions. nih.gov

The frequent detection of triazine herbicides and their metabolites in groundwater is often linked to their groundwater ubiquity score (GUS), which predicts their leaching behavior. beyondpesticides.org While dealkylated products are often more persistent and water-soluble, posing a known risk, the mobility of hydroxylated metabolites like this compound can be significant in specific soil and hydraulic conditions. cabidigitallibrary.orgnih.gov

Influence of Soil Characteristics on Mobility

The mobility of this compound is significantly influenced by soil properties, particularly organic matter and clay content. Soil organic matter is a major factor contributing to the sorption and persistence of triazine herbicides and their metabolites. thepharmajournal.com The addition of organic amendments to soil, such as biochar, has been shown to enhance the sorption of the parent compound terbuthylazine, thereby reducing its potential to leach into groundwater. epa.govresearchgate.net This principle also applies to its metabolites. An increase in soil organic carbon content generally leads to higher adsorption (Kd values) of terbuthylazine. nih.gov The strong interaction is partly due to hydrogen bonding with functional groups on humic substances in the soil. researchgate.net

Soils with low organic matter content have a much lower capacity to adsorb these compounds, making them more susceptible to leaching. epa.govresearchgate.net Therefore, the risk of this compound transport to groundwater is expected to be higher in sandy soils with low organic matter and lower in clay-rich soils or those with a high content of organic matter.

Bioaccumulation and Phytoremediation Potential

Uptake and Accumulation in Plant Tissues (e.g., Typha latifolia L.)

Research has shown that wetland plants like the common cattail (Typha latifolia L.) have the capability to uptake terbuthylazine and its metabolites, including hydroxy derivatives, from the rhizosphere (phytoextraction). researchgate.netresearchgate.net The detection of these compounds in the plant's tissues confirms their absorption and translocation. researchgate.netresearchgate.net

Studies conducted in constructed wetlands indicate that the accumulation of the parent herbicide, terbuthylazine, is greater in the foliage (leaves) than in the roots. researchgate.netresearchgate.net While specific quantitative data for the accumulation of this compound is not detailed, its detection within the plant tissues demonstrates that it is bioavailable and can be taken up by the root system. researchgate.netresearchgate.net This uptake is a component of phytoremediation, a process where plants are used to remove pollutants from the environment. researchgate.netresearchgate.net

| Plant Tissue | Average Uptake of Terbuthylazine |

|---|---|

| Foliage | 3219.5 ng/g |

| Root | 1088.6 ng/g |

Metabolic Pathways within Plants

The metabolism of this compound in plants is a key aspect of its environmental fate. While the formation of this compound from its parent compound, terbutylazine, through abiotic and biotic processes is well-documented, the subsequent metabolic transformations within plant tissues are less extensively studied. However, research on related triazine herbicides and the analysis of metabolites in wetland plants provide insights into the likely pathways.

In tolerant plant species, such as those utilized in phytoremediation, the detoxification of herbicides is a crucial survival mechanism. For triazine compounds, including this compound, the metabolic processes generally involve three phases: transformation, conjugation, and sequestration.

Phase I: Transformation Initial transformation reactions aim to increase the polarity of the xenobiotic, making it more water-soluble and reactive for subsequent conjugation. For this compound, which already possesses a hydroxyl group, further enzymatic reactions can occur. These may include:

N-dealkylation: The removal of the ethyl or tert-butyl groups attached to the amino nitrogens of the triazine ring. This process is a common metabolic pathway for many triazine herbicides in plants.

Oxidation: Further oxidation of the alkyl side chains can introduce additional polar functional groups, such as hydroxyl or carboxyl groups.

Phase II: Conjugation Following transformation, the modified this compound molecule can be conjugated with endogenous plant molecules. This step is critical for detoxification, as it generally leads to a significant decrease in phytotoxicity. Common conjugation reactions in plants include:

Glutathione (B108866) conjugation: Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione, a tripeptide, to a wide range of xenobiotics. This is a major detoxification pathway for many herbicides in tolerant plant species.

Glucose conjugation: The hydroxyl group of this compound can be conjugated with glucose to form a glycoside. This reaction is catalyzed by UDP-glucosyltransferases (UGTs).

Phase III: Sequestration The final phase of detoxification involves the compartmentalization or sequestration of the conjugated metabolites. These conjugates are often transported and stored in cellular compartments where they are less likely to interfere with metabolic processes, such as the vacuole or the cell wall. This sequestration prevents the potential for the metabolite to cause harm to the plant.

The specific metabolites formed from this compound within plants like Typha latifolia (cattail) and Phragmites australis (common reed), commonly used in constructed wetlands, are subjects of ongoing research. The identification and quantification of these metabolites are essential for a complete understanding of the phytoremediation process.

Assessment of Phytoremediation Effectiveness in Constructed Wetlands

Constructed wetlands are engineered systems that utilize natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat contaminated water. Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is a key mechanism in these systems. The effectiveness of constructed wetlands in removing this compound is dependent on a combination of physical, chemical, and biological processes.

Plants in constructed wetlands contribute to the removal of this compound through several mechanisms:

Phytoextraction (Phytoaccumulation): Plants can take up contaminants from the water and soil through their root systems and accumulate them in their tissues (roots, stems, and leaves). Studies have shown that wetland plants like Typha latifolia can absorb terbuthylazine and its metabolites. researchgate.netresearchgate.net

Phytotransformation (Phytodegradation): Plants can produce enzymes that break down organic contaminants into less toxic or non-toxic compounds. The metabolic pathways described in the previous section are central to this process.

Rhizodegradation: The rhizosphere, the soil region immediately surrounding the plant roots, is a zone of intense microbial activity. Plants release exudates that can stimulate the growth and activity of microorganisms capable of degrading contaminants like this compound.

Quantitative data on the removal efficiency of this compound specifically is limited, as many studies focus on the parent compound, terbuthylazine. However, the detection of this compound in plant tissues within these systems confirms its uptake and potential for phytoremediation.

Table 1: Documented Occurrence of this compound in Constructed Wetland Components

| Wetland Component | Plant Species | Finding |

| Water Samples | - | This compound is a detected metabolite in water from constructed wetlands treating terbuthylazine. |

| Plant Tissues | Typha latifolia | Dealkylated and hydroxy metabolites of terbuthylazine, including this compound, have been observed in Typha latifolia. researchgate.net |

Table 2: Factors Influencing Phytoremediation Effectiveness of this compound

| Factor | Influence on Effectiveness |

| Plant Species | Different plant species have varying capacities for uptake, translocation, and metabolism of organic contaminants. |

| Microbial Community | The diversity and activity of microbial populations in the rhizosphere play a crucial role in the degradation of the compound. |

| Hydraulic Retention Time | Longer contact time between the contaminated water and the wetland system generally leads to higher removal efficiencies. |

| Water Chemistry | pH, temperature, and nutrient availability can affect both plant health and microbial activity, thereby influencing remediation rates. |

| Contaminant Concentration | High concentrations of this compound or its parent compound may be toxic to plants and microorganisms, potentially inhibiting the remediation process. |

Further research is needed to quantify the specific removal rates of this compound in different types of constructed wetlands and to fully elucidate the metabolic fate of this compound within various aquatic plant species. This knowledge will be instrumental in optimizing the design and operation of constructed wetlands for the effective removal of this and other herbicide residues from contaminated water sources.

Ecotoxicological Investigations of Terbutylazine 2 Hydroxy

Aquatic Ecotoxicity in Non-Target Organisms

Studies on the early life stages of the common carp (B13450389) (Cyprinus carpio L.) have provided significant insights into the aquatic toxicity of Terbutylazine-2-hydroxy. Research indicates that while some developmental aspects are unaffected, others show significant sensitivity to this compound.

Exposure to this compound at concentrations ranging from 0.0029 to 3.5 mg/L did not produce significant negative effects on the hatching success or embryo viability of the common carp. herts.ac.uk In one study, hatching commenced four days post-exposure, with the majority of eggs hatching by day six across all test groups. herts.ac.uk However, a noticeable impact was observed on the subsequent development of the larvae. herts.ac.uk Fish exposed to the two highest concentrations (1.4 and 3.5 mg/L) experienced a dose-related delay in their early ontogeny, or development, compared to control groups. herts.ac.ukepa.gov This was evidenced by a higher percentage of individuals remaining in larval stages, while the majority of control fish progressed to the juvenile stage. herts.ac.uk

Histopathological examinations revealed that this compound acts as a primary nephrotoxic substance. herts.ac.uknih.gov The most significant damage was observed in the caudal kidney of fish exposed to 1.4 and 3.5 mg/L. herts.ac.ukepa.gov Changes included the destruction of tubular epithelium, vacuolization, and disintegration of glomeruli. herts.ac.uknih.gov No pathological changes were noted in the gills or liver. herts.ac.uk

As an indicator of oxidative stress, the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) was significantly lower in all tested groups compared to the control group. herts.ac.ukepa.gov This decrease in SOD activity may be due to an increased generation of reactive oxygen species (ROS) induced by the compound. herts.ac.uk No changes were observed in the activities of catalase (CAT) or glutathione (B108866) reductase (GR). herts.ac.uk

Table 1: Sublethal Effects of this compound on Common Carp (Cyprinus carpio L.)

| Endpoint | Concentration | Observation | Source |

|---|---|---|---|

| Growth | ≥ 0.0029 mg/L | Significantly lower mass and total length | herts.ac.ukepa.gov |

| 1.4 mg/L | 17.66% growth inhibition | herts.ac.ukregulations.gov | |

| 3.5 mg/L | 28.32% growth inhibition | herts.ac.ukregulations.gov | |

| Fulton's Condition Factor | 0.0029 - 3.5 mg/L | No significant difference from control | herts.ac.uk |

| Histopathology | 1.4 and 3.5 mg/L | Damage to caudal kidney tubules | herts.ac.ukepa.gov |

| Oxidative Stress | ≥ 0.0029 mg/L | Significantly lower Superoxide Dismutase (SOD) activity | herts.ac.ukepa.gov |

Significant differences in total accumulated mortality were observed in common carp exposed to the highest tested concentration of 3.5 mg/L. herts.ac.uk Based on the accumulated mortality over a 35-day exposure period, the lethal concentration for 50% of the early life stages of common carp (35-day LC50) was estimated to be 10.9 mg/L. herts.ac.ukepa.govherts.ac.uknih.gov

Toxicity thresholds were determined based on the inhibition of growth in common carp over a 35-day period. The No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant effect is observed, was established at 0.0001 mg/L. herts.ac.ukepa.govregulations.govherts.ac.uk The Lowest Observed Effect Concentration (LOEC), the lowest concentration that produces a statistically significant effect, was determined to be 0.002 mg/L. herts.ac.ukepa.govregulations.govherts.ac.uk

Table 2: Acute and Chronic Toxicity Values for this compound in Common Carp (Cyprinus carpio L.)

| Parameter | Value | Duration | Endpoint | Source |

|---|---|---|---|---|

| LC50 | 10.9 mg/L | 35 days | Mortality | herts.ac.ukepa.govherts.ac.uk |

| NOEC | 0.0001 mg/L | 35 days | Growth Inhibition | herts.ac.ukepa.govherts.ac.uk |

| LOEC | 0.002 mg/L | 35 days | Growth Inhibition | herts.ac.ukepa.govherts.ac.uk |

The effects of this compound have also been investigated in crustaceans. In an acute toxicity test with the water flea Daphnia magna, the compound (also identified as HWG-1608) is classified as moderately toxic. epa.gov The 48-hour LC50 value was determined to be 4.0 mg/L, with a No Observed Effect Concentration (NOEC) of 0.74 mg/L based on the absence of mortality and abnormal effects. epa.gov

Chronic exposure studies on the early life stages of marbled crayfish (Procambarus fallax f. virginalis) over 62 days revealed several impacts. oasis-lmc.org Concentrations greater than 75 µg/L resulted in lower weight compared to the control group, and a concentration of 750 µg/L caused a delay in ontogenetic development. oasis-lmc.org Crayfish exposed to 375 and 750 µg/L showed significantly lower levels of thiobarbituric acid reactive substances (an indicator of oxidative stress) and total superoxide dismutase activity. oasis-lmc.org Histopathological changes were also observed in these groups, including disintegration of the tubular epithelium in the hepatopancreas and damage to branchial filaments. oasis-lmc.org

Table 3: Ecotoxicological Data for this compound in Crustaceans

| Species | Parameter | Value | Duration | Endpoint | Source |

|---|---|---|---|---|---|

| Daphnia magna | LC50 | 4.0 mg/L | 48 hours | Mortality | epa.gov |

| NOEC | 0.74 mg/L | 48 hours | Mortality/Abnormal Effects | epa.gov | |

| Procambarus fallax f. virginalis | LOEC | > 75 µg/L | 62 days | Growth (Weight) | oasis-lmc.org |

| - | 750 µg/L | 62 days | Delayed Development | oasis-lmc.org | |

| - | 375 & 750 µg/L | 62 days | Oxidative Stress & Histopathology | oasis-lmc.org |

Terrestrial Ecotoxicity

Effects on Earthworms and Birds

Specific studies on the effects of this compound on earthworms and birds have not been identified. Research on the parent compound, terbuthylazine (B1195847), provides some insight into its potential impact on these organisms.

For earthworms (Eisenia fetida), exposure to terbuthylazine has been shown to have low bioaccumulation. nih.govresearchgate.net However, it can induce oxidative stress, as indicated by upward trends in superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) activities. nih.govresearchgate.net High concentrations of terbuthylazine have been observed to increase CO2 production in some earthworm species, while lower concentrations tended to decrease it. nih.gov

Regarding avian species, the parent compound terbuthylazine is considered to be practically nontoxic on an acute and subacute dietary basis. epa.gov The risk to birds from the use of terbuthylazine is generally expected to be low. epa.gov There is no available information to suggest whether the toxicity of this compound to birds would differ from that of the parent compound.

Synergistic and Potentiation Effects in Mixtures

The environmental presence of this compound seldom occurs in isolation. It is typically found in complex mixtures with its parent compound, terbuthylazine, other degradation metabolites, and a variety of other pesticides. Understanding the combined toxicological effects of these mixtures is crucial for a comprehensive environmental risk assessment, as interactions between compounds can lead to synergistic or potentiation effects, where the combined toxicity is greater than the sum of the individual toxicities.

Combined Effects with Parent Compounds (e.g., Terbuthylazine) and Other Metabolites

While this compound is a significant metabolite of terbuthylazine, there is a notable gap in scientific literature directly investigating the synergistic or potentiation effects of this metabolite in combination with its parent compound or other terbuthylazine metabolites. Research has predominantly focused on the individual toxicity of this compound. For instance, studies on the early life stages of common carp (Cyprinus carpio L.) have determined its lethal and sublethal effects, but they also highlight the necessity for further research into its potential synergistic or potentiation effects when present in mixtures. nih.govsemanticscholar.org

Interactions with Other Pesticides (e.g., Chlorpyrifos)

In contrast to the limited data on interactions with its parent compound, the synergistic effects of the parent compound, terbuthylazine, with other pesticides are better documented. Notably, studies have demonstrated a synergistic interaction between terbuthylazine and the organophosphate insecticide chlorpyrifos (B1668852). These studies provide a basis for understanding the potential, yet unconfirmed, interactive behavior of its metabolite, this compound.

Research on the aquatic midge Chironomus riparius has shown that while terbuthylazine alone did not cause significant toxicity at concentrations up to 200 μg/L, its combination with chlorpyrifos enhanced the insecticide's toxicity by approximately twofold. uni.lu This potentiation was associated with an increased inhibition of acetylcholinesterase (AChE) activity, a key enzyme in the nervous system. uni.lu Similarly, synergistic responses have been observed in the swimming behavior of zebrafish larvae (Danio rerio) when exposed to mixtures of terbuthylazine and chlorpyrifos. nih.govscite.ai

Furthermore, in bioassays with Daphnia magna, a mixture of chlorpyrifos and terbuthylazine resulted in a significant decrease in feeding rates. researchgate.net Studies have also indicated a pattern of antagonism at lower doses and synergism at higher doses for acute immobility in Daphnia magna. researchgate.net The synthesis of this compound was confirmed during these experiments, underscoring its presence in scenarios where synergistic effects between the parent compound and other pesticides are occurring. researchgate.net

Interactive Data Table: Synergistic Effects of Terbuthylazine and Chlorpyrifos on Aquatic Organisms

| Organism | Endpoint | Observation |

| Chironomus riparius | Toxicity | ~2-fold enhancement of chlorpyrifos toxicity. uni.lu |

| Chironomus riparius | Acetylcholinesterase (AChE) Inhibition | 7 to 8-fold increase in AChE inhibition by chlorpyrifos in the presence of terbuthylazine. uni.lu |

| Danio rerio (Zebrafish larvae) | Swimming Behavior | Synergistic impairment of swimming behavior. nih.govscite.ai |

| Daphnia magna | Feeding Rate | Significant decrease in feeding rates in mixture treatments. researchgate.net |

| Daphnia magna | Acute Immobility | Antagonism at lower doses, synergism at higher doses. researchgate.net |

Assessment of Mixture Toxicity in Environmental Risk Assessments

The assessment of mixture toxicity is a critical component of modern environmental risk assessment. Regulatory frameworks are increasingly recognizing that evaluating chemicals on an individual basis can lead to an underestimation of the actual environmental risk. europa.euresearchgate.netepa.gov The presence of pesticide mixtures in aquatic ecosystems is the norm rather than the exception, and these mixtures often include parent compounds and their various metabolites. nih.gov

Current approaches to mixture risk assessment often rely on models such as concentration addition and independent action. However, these models may not adequately capture synergistic effects. researchgate.net The European Food Safety Authority (EFSA) acknowledges the need to consider the combined effects of pesticides and their metabolites in environmental risk assessments. europa.eu The lack of specific data on the mixture toxicity of this compound necessitates a precautionary approach in risk management and highlights the need for further research to fill this critical knowledge gap. nih.gov The potential for metabolites to be more persistent and mobile than the parent compound further complicates risk assessment and underscores the importance of a holistic approach that considers the entire suite of related contaminants. iaea.org

Analytical Methodologies for Terbutylazine 2 Hydroxy

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are foundational to the reliable analysis of Terbutylazine-2-hydroxy. The primary objective is to isolate the analyte from complex sample matrices and concentrate it to a level suitable for instrumental detection.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and preconcentration of this compound from aqueous and sediment samples. This method offers advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. The selection of the sorbent material is a critical factor in the efficiency of the SPE process.

A different approach utilized a highly porous polystyrene-divinylbenzene copolymer as the adsorbent for the solid-phase extraction of terbutylazine and its principal degradates. This material demonstrated good recovery rates, even for the more polar dealkylated hydroxy metabolites. The polymer was handled similarly to a reversed-phase material, and for a 1000 ml sample, it showed no breakthrough for most of the terbutylazine degradates. documentsdelivered.com

Table 1: Comparison of SPE Methods for this compound Extraction

| Sorbent Type | Sample Matrix | Recovery Efficiency (%) | Key Findings |

| Oasis MCX Cartridges | Wetland Water | 70-80 | Suitable for simultaneous determination of terbutylazine and its metabolites. |

| Oasis MCX Cartridges | Sediment | 89.3-97.9 | High recovery for terbutylazine and its major metabolites. |

| Polystyrene-divinylbenzene copolymer | Water | Good recovery rates | Effective for polar dealkylated hydroxy metabolites. |

Sample cleanup is an essential step to remove interfering substances from the sample extract, thereby enhancing the accuracy and longevity of the analytical instruments. In the context of this compound analysis, cleanup procedures are often integrated into the Solid Phase Extraction (SPE) method.

For instance, a method developed for the analysis of terbutylazine and its metabolites in sediment samples incorporated a cleanup step using ultra-pure water prior to the solid-phase extraction with MCX cartridges. documentsdelivered.com This initial wash helps to remove water-soluble interferences. Following the loading of the sample onto the SPE cartridge, a washing step is typically performed to further remove co-extracted impurities before the elution of the target analytes. The selection of the wash solvent is critical to ensure that the interferences are removed without significant loss of the analyte of interest.

Chromatographic and Spectrometric Quantification

Following extraction and cleanup, the quantification of this compound is achieved using advanced chromatographic and spectrometric techniques. These methods provide the necessary selectivity and sensitivity for accurate measurement.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of this compound. The separation of the analyte from other compounds in the extract is achieved on a chromatographic column, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength.

A validated HPLC method with diode-array detection was developed for the simultaneous determination of terbutylazine and its five major metabolites, including this compound. The statistical evaluation of this method demonstrated good linearity with correlation coefficients greater than 0.999, as well as adequate accuracy and precision. documentsdelivered.com Another study analyzing terbutylazine in olive oil utilized a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water (with 10% methanol) at a ratio of 85:15 (v/v). The absorbance was measured at a wavelength of 223 nm. asianpubs.org For the analysis of terbutylazine and its metabolites in constructed wetland sediments, a method was developed using an HPLC system with UV-Vis detection. The compounds were separated on a RP-8 column with an acetonitrile-phosphate-buffer gradient. documentsdelivered.com

Table 2: HPLC-UV Method Parameters for Triazine Analysis

| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Limit of Detection (LOD) |

| Terbutylazine and metabolites | RP-8 | Acetonitrile-phosphate-buffer gradient | Not Specified | 3.3 ng/g |

| Terbutylazine and metabolites | Not Specified | Not Specified | Not Specified | 0.01 µg/L (for some metabolites) |

| Terbutylazine | C18 | Acetonitrile:Water (with 10% methanol) (85:15 v/v) | 223 | 0.027 µg/g |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound. This method combines the separation power of LC with the precise mass identification capabilities of MS/MS, allowing for very low detection limits and high confidence in compound identification.

An analytical method based on LC-electrospray ionization (ESI)-MS/MS was developed for the identification of terbutylazine and its five major metabolites in constructed wetland water samples. The separation was performed on a C8 column with a gradient elution of aqueous acetic acid and acetonitrile, followed by analysis on a triple quadrupole mass spectrometer. mdpi.comnih.gov Another study utilized an isotope-dilution LC-ESI-tandem mass spectrometry method for the determination of terbutylazine and its metabolite desethylterbuthylazine (B152745) in human urine and hair. The analytes were separated on a C18 reversed-phase column and quantified using a triple quadrupole mass detector in the selected reaction monitoring mode with positive ionization. nih.gov

The fragmentation of this compound in the mass spectrometer provides characteristic product ions that are used for its specific detection. For instance, the precursor ion [M+H]+ for this compound is m/z 212.1506. acs.org

Diode Array Detection (DAD) is a type of UV detector that can acquire absorbance data over a range of wavelengths simultaneously. This capability is particularly useful in the analysis of metabolites like this compound, as it allows for the confirmation of peak identity and purity by comparing the acquired spectrum with that of a known standard.

A method for the simultaneous determination of terbutylazine and its major metabolites in wetland water samples was developed using HPLC with DAD. This allowed for the effective analysis of hydroxy and dealkylated degradation products in a single chromatographic run. oup.com Similarly, a method for analyzing terbutylazine and its degradation products in sediment samples was based on HPLC with DAD, which was validated for the simultaneous determination of the parent compound and its major metabolites. documentsdelivered.com The use of DAD provides an extra layer of confidence in the identification of the metabolites, complementing the retention time data.

Method Validation and Quality Assurance

The reliable quantification of this compound in environmental samples hinges on robust analytical methodologies, which are validated through a series of performance checks. These validation processes ensure that the data generated are accurate, reproducible, and fit for the purpose of environmental monitoring. High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), is a common technique for this analysis. researchgate.netnih.govresearchgate.net

Method validation for this compound consistently demonstrates high accuracy, precision, and linearity. Statistical evaluation of analytical methods reveals strong linear relationships, with correlation coefficients (r²) often exceeding 0.999. researchgate.net Accuracy, which measures the closeness of a result to the true value, is typically assessed through recovery experiments, with error percentages (%Er) reported to be as low as 10.5%. researchgate.net

Precision refers to the degree of agreement among repeated measurements under the same conditions. It is often expressed as the relative standard deviation (RSD). For the analysis of this compound and related compounds, RSD values are generally low, with some methods reporting values up to 8.3% and others showing intra- and inter-day RSDs below 1.41%. researchgate.net Methods developed for terbuthylazine (B1195847) and its metabolites have demonstrated acceptable precision, with RSD values less than 14.6%. nih.gov

Table 1: Performance Characteristics of an HPLC-DAD Method for this compound and Related Metabolites

| Validation Parameter | Performance Metric | Reported Value | Source |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | >0.999 | researchgate.net |

| Accuracy | Percent Error (%Er) | Up to 10.5% | researchgate.net |

| Precision | Relative Standard Deviation (RSD) | < 14.6% | researchgate.netnih.gov |

| Intra/Inter-day RSD | < 1.41% | researchgate.net |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For this compound, these limits vary depending on the analytical technique and the sample matrix. A method using high-performance liquid chromatography with diode-array detection for wetland water samples established a limit of detection of 0.01 µg L⁻¹. nih.gov In more complex matrices like sediment, the LOD for this compound and other metabolites has been reported as 3.3 ng g⁻¹. researchgate.net For the parent compound, terbuthylazine, in soil, method detection limits have been found to range from 0.01 to 0.05 mg kg⁻¹. researchgate.net

Table 2: Limits of Detection (LOD) for this compound in Various Environmental Matrices

| Matrix | Analytical Method | Limit of Detection (LOD) | Source |

|---|---|---|---|

| Wetland Water | HPLC-DAD | 0.01 µg/L | nih.gov |

| Sediment | HPLC-DAD | 3.3 ng/g | researchgate.net |

| Soil (for parent compound) | HPLC-UV | 0.01 - 0.05 mg/kg | researchgate.net |

Analyzing environmental samples requires an efficient extraction of the target analyte from the matrix (e.g., water, soil, sediment). The recovery rate, expressed as a percentage, indicates the efficiency of the extraction procedure. Acceptable and consistent recovery is essential for accurate quantification.

Application in Environmental Monitoring Programs

Validated analytical methods are crucial for the application of this compound as an indicator in environmental monitoring programs. Its presence and concentration provide insights into the fate and transport of the parent herbicide, terbuthylazine.

This compound is a key metabolite monitored in various water bodies due to the widespread use of its parent compound. As terbuthylazine degrades in the environment, it can form 2-hydroxytriazine metabolites. who.int Studies have specifically detected this compound in water samples, noting that its formation is often due to abiotic pathways like oxidation and hydrolysis. researchgate.net

Due to their persistence and mobility, triazine herbicides and their metabolites are frequently detected in rivers, lakes, and well water. nih.gov Monitoring programs in Europe have found terbuthylazine, the precursor to this compound, in drinking water, groundwater, and surface water. who.int For example, a large survey in Germany detected the parent compound in 0.7% of drinking water samples. who.int Given that this compound is a degradation product, its monitoring is essential for a complete assessment of water quality.

The presence of this compound is closely linked to land use, particularly in agricultural areas where terbuthylazine is applied. nih.gov Degradation studies in agricultural soils have identified hydroxylated derivatives as significant transformation products. nih.gov Specifically, deethylterbuthylazine-2-hydroxide, a related hydroxy metabolite, was found to be a compound with high leaching potential, indicating a risk of contamination to underlying aquifers. nih.gov

The use of terbuthylazine in agriculture can lead to exposure in both rural and urban populations, making monitoring in these landscapes important. nih.gov The detection of this compound in water bodies integrated into agricultural landscapes confirms the transport of this metabolite from treated fields into aquatic systems. researchgate.net Monitoring this compound helps to understand the environmental fate of terbuthylazine and the extent of contamination in areas with significant agricultural or urban influence.

Use of Reference Standards in Analytical Quantification

The accurate quantification of this compound in various environmental and biological matrices is fundamentally dependent on the use of high-purity reference standards. These standards serve as the benchmark against which the concentration of the analyte in a sample is measured, ensuring the reliability, accuracy, and comparability of analytical data. Analytical laboratories utilize reference materials to comply with stringent regulatory standards for monitoring herbicide residues in food and the environment. hpc-standards.comhpc-standards.com

High-purity, certified reference materials (CRMs) for this compound are essential for calibrating analytical instruments and validating methodologies. hpc-standards.comresearchgate.net Suppliers like LGC Standards and HPC Standards provide well-characterized standards, often produced under internationally recognized quality management systems such as ISO 17034 and ISO/IEC 17025. ondemand.comlgcstandards.comlgcstandards.com These standards are accompanied by a Certificate of Analysis that details critical information like purity, identity, and concentration, which is vital for establishing traceability in measurements. lgcstandards.com

In modern analytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving precise and reproducible results. wuxiapptec.comijpbms.com An IS is a compound of a known concentration added to all samples, calibrators, and quality controls. ijpbms.com It helps to correct for variations that can occur during sample preparation, injection, and the ionization process in the mass spectrometer. wuxiapptec.com For this compound analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. musechem.com SIL standards are chemically identical to the target analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. musechem.com This near-identical chemical behavior ensures they experience similar extraction recovery and matrix effects, providing the most accurate correction. wuxiapptec.comlcms.cz

The primary application of reference standards is in the creation of calibration curves. ijpbms.com A series of calibration standards are prepared by diluting a stock solution of the this compound reference material to several known concentrations. The instrument's response to the analyte (often expressed as the ratio of the analyte peak area to the internal standard peak area) is plotted against the corresponding concentration. This curve is then used to determine the concentration of this compound in unknown samples based on their instrument response. ijpbms.comlcms.cz

The table below provides an example of commercially available reference standards for this compound.

Table 1: Examples of this compound Reference Standards

| Product Name | Supplier | CAS Number | Chemical Formula | Purity/Format |

|---|---|---|---|---|

| This compound | LGC Standards | 66753-07-9 | C₉H₁₇N₅O | High Purity Neat Solid |

| This compound | HPC Standards | 66753-07-9 | C₉H₁₇N₅O | High Purity Solid |

| This compound solution | HPC Standards | 66753-07-9 | C₉H₁₇N₅O | 100 µg/ml in Methanol |

This table is for illustrative purposes and does not represent a complete list of all available standards.

Research studies focusing on the detection of terbuthylazine and its transformation products rely on reference standards to confirm the identity of detected compounds. nih.gov In non-targeted analysis, the retention time and mass spectra of a suspected compound like this compound are compared against those of a verified reference standard to achieve a confident identification. nih.gov

The table below outlines typical parameters for a quantitative analytical method using reference standards.

Table 2: Typical Methodological Parameters for Quantification

| Parameter | Description | Role of Reference Standard |

|---|---|---|

| Calibration Curve | A plot of instrument response vs. known concentrations. | Used to prepare calibrators at precise concentrations to establish the quantitative relationship. ijpbms.comlcms.cz |

| Internal Standard (IS) | A compound added at a constant concentration to all samples. | A known amount of a reference compound (ideally isotope-labeled) is used to correct for analytical variability. wuxiapptec.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Reference standards are used in serial dilutions to determine the instrument's sensitivity limits. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Determined using low-concentration standards to establish the lower bound of the calibration curve. |

| Accuracy & Precision | Closeness to the true value and reproducibility of measurements, respectively. | Quality control (QC) samples prepared from reference standards are analyzed to assess method performance. researchgate.net |

| Matrix Effects | Suppression or enhancement of analyte signal due to co-eluting sample components. | Stable isotope-labeled internal standards are used to effectively compensate for these effects. musechem.com |

Toxicological Significance and Human Health Implications of Terbutylazine 2 Hydroxy

Evaluation of Toxicological Relevance

Comparison of Toxicity with Parent Compound (Terbuthylazine) and Other Metabolites

Terbuthylazine (B1195847), the parent herbicide, generally exhibits low acute oral, dermal, and inhalation toxicity. apvma.gov.auepa.gov It is extensively metabolized in the body, leading to the formation of various derivatives, including Terbutylazine-2-hydroxy and Terbutylazine-desethyl. apvma.gov.au Studies suggest that the toxic effects observed following exposure to terbuthylazine may be attributed to both the parent compound and its metabolites. researchgate.netnih.gov

Consideration of this compound as a Toxicologically Relevant Metabolite

This compound is recognized as a toxicologically relevant metabolite due to several key factors, primarily its prevalence, persistence in the environment, and inherent biological activity. It is a major degradation product of terbuthylazine found in both ground and surface waters. nih.gov The persistence of this compound in the environment is considered high to very high, with a half-life estimated to be between 112 and 120 days. nih.gov

This persistence and mobility in aquatic ecosystems lead to potential long-term exposure for various organisms. nih.gov Consequently, regulatory bodies such as the European Food Safety Authority (EFSA) have identified the need to establish specific health-based reference values for groundwater metabolites of terbuthylazine, including this compound. researchgate.neteuropa.eu This consideration underscores its importance in human health risk assessments, as its presence in water sources could be a potential concern for consumer health. researchgate.neteuropa.eu

Mechanisms of Action and Biological Responses

Oxidative Stress Induction and Antioxidant Enzyme Activity

Exposure to this compound has been demonstrated to induce oxidative stress by disrupting the balance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems. researchgate.netnih.gov A primary mechanism involves the increased generation of ROS, which can lead to cellular damage. nih.gov

The antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR), is the first line of defense against oxidative stress. nih.gov Studies on the early life stages of common carp (B13450389) (Cyprinus carpio L.) exposed to this compound revealed significant changes in the activity of these enzymes. Specifically, a significant decrease in total SOD activity was observed across all tested concentrations compared to control groups. nih.gov This reduction in SOD activity is thought to be a direct consequence of the increased generation of ROS induced by the compound. researchgate.netnih.gov In the same study, however, no significant changes were observed in the activities of CAT or GR. nih.gov This differential response suggests a specific impact on certain components of the antioxidant pathway.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Common Carp

| Exposure Group | Concentration (mg/L) | Superoxide Dismutase (SOD) Activity Change | Catalase (CAT) Activity Change | Glutathione Reductase (GR) Activity Change |

|---|---|---|---|---|

| E1 | 0.0029 | Significantly Lower | No Change | No Change |

| E2 | 0.07 | Significantly Lower | No Change | No Change |

| E3 | 1.4 | Significantly Lower | No Change | No Change |

| E4 | 3.5 | Significantly Lower | No Change | No Change |

DNA Integrity and Stability Studies (e.g., Comet Assay)

The genotoxic potential of terbuthylazine and its metabolites has been investigated through studies assessing DNA integrity and stability. The Comet Assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA damage in individual cells. springernature.cominterchim.frneb.com The principle of the assay involves the migration of cleaved DNA fragments out of the cell's nucleus in an electric field, forming a "comet" shape. springernature.cominterchim.frcosmobio.co.jp The length and intensity of the comet's tail relative to its head correlate with the extent of DNA damage. springernature.com

Research on terbuthylazine exposure in both human and mouse cells has indicated that the parent compound and its formulated products can cause DNA instability. researchgate.netnih.gov The findings suggest that this effect is mediated by the formation of reactive terbuthylazine metabolites. researchgate.netnih.gov These reactive metabolites are proposed to induce DNA cross-links, which can hinder the migration of DNA during the comet assay. researchgate.netnih.gov This mechanism was particularly pronounced in liver and kidney cells, suggesting these organs are more susceptible to the toxic effects of the parent compound and its metabolites. researchgate.netnih.gov While these studies point to the genotoxic role of metabolites as a group, they provide a crucial framework for understanding the potential impact of individual metabolites like this compound on DNA integrity.

Histopathological Changes in Exposed Organisms

Exposure to this compound can lead to significant histopathological changes in aquatic organisms. Studies on the early life stages of common carp have provided specific evidence of tissue damage following chronic exposure. nih.gov

In these studies, while no pathological alterations were observed in the gills and liver, the most significant damage was localized to the kidneys. nih.gov Fish exposed to higher concentrations of this compound (1.4 mg/L and 3.5 mg/L) exhibited notable alterations in the caudal kidney compared to control groups. nih.gov The observed damage included a compromised tubular system, characterized by the destruction and vacuolization of the tubular epithelium, the presence of casts, and the disintegration of glomeruli. nih.gov Such damage to the kidneys, which are vital for excretion and maintaining homeostasis, indicates a significant sublethal toxic effect of the compound.

Table 2: Histopathological Changes in Common Carp Exposed to this compound

| Organ | Observed Changes at 1.4 mg/L and 3.5 mg/L |

|---|---|

| Gills | No histopathological changes demonstrated |

| Liver | No histopathological changes demonstrated |

| Caudal Kidney | Alteration of tubular system |

| Destruction of tubular epithelium with casts | |

| Vacuolization of tubular epithelia | |

| Disintegration of glomeruli |

Developmental and Growth Inhibition

The toxicological profile of this compound includes notable effects on the development and growth of aquatic organisms. Studies on the early life stages of the common carp (Cyprinus carpio L.) have demonstrated that exposure to this compound can lead to significant reductions in both mass and total length. nih.govnih.gov

In one study, beginning on the 26th day of exposure, fish exposed to this compound showed significantly lower mass and total length compared to control groups. nih.govnih.gov The inhibition of growth was dose-dependent, with exposures to concentrations of 1.4 mg/L and 3.5 mg/L resulting in growth inhibition of 17.66% and 28.32%, respectively, when compared to the control group. nih.gov These findings suggest that reductions in growth may delay maturation and reproduction, potentially increasing the susceptibility of young fish to disease and predation. nih.gov

While no significant negative effects on hatching or embryo viability were observed at the tested concentrations, a dose-related delay in development was noted in fish from the two highest tested concentrations. nih.govnih.govresearchgate.netresearchgate.net Based on the observed growth inhibition, the Lowest Observed Effect Concentration (LOEC) was established at 0.002 mg/L, and the No Observed Effect Concentration (NOEC) was determined to be 0.0001 mg/L for this compound. nih.govnih.govresearchgate.net

Detailed findings on the effects of this compound on the growth of common carp are presented below.

| Concentration (mg/L) | Growth Inhibition (%) | Key Observation |

| 0.0001 | Not specified (NOEC) | No Observed Effect Concentration. nih.govnih.govresearchgate.net |

| 0.002 | Not specified (LOEC) | Lowest Observed Effect Concentration based on growth inhibition. nih.govnih.govresearchgate.net |

| 1.4 | 17.66% | Significant decrease in mass and total length; developmental delays. nih.gov |

| 3.5 | 28.32% | Significant decrease in mass and total length; developmental delays. nih.gov |

Chronic exposure of the early-life stages of common carp to this compound was found to affect their growth rate and early ontogeny, particularly at concentrations of 1.4 and 3.5 mg/L. nih.gov

Risk Assessment Frameworks and Regulatory Science

Peer Review Processes for Pesticide Risk Assessments

In the European Union, the European Food Safety Authority (EFSA) is responsible for the peer review of risk assessments for active substances used in plant protection products. europa.eueuropa.eu This process is a critical component of regulatory science, ensuring that pesticides are evaluated to high standards before being approved for market. The procedure involves several key steps designed to be comprehensive and transparent.

The process begins when an applicant submits a dossier of scientific information to a designated Rapporteur Member State (RMS). europa.eu The RMS conducts an initial risk assessment and prepares a Draft Assessment Report (DAR) or, for renewals, a Renewal Assessment Report (RAR). europa.eunih.gov This initial evaluation is then submitted to EFSA, which, in collaboration with all Member States, peer reviews the report. europa.eu

EFSA first checks the completeness of the DAR/RAR to ensure it contains all necessary information. europa.eu The report is then circulated to the applicant and other Member States for comments. europa.eu To allow for public input, a sanitized version of the draft report is also made available for public consultation. europa.eu

Groundwater Relevance Assessment and Critical Areas of Concern

The assessment of pesticide metabolites in groundwater is a crucial aspect of the environmental risk assessment. Terbutylazine and its metabolites, including this compound, are frequently detected in surface and groundwater, sometimes at concentrations exceeding the limits set by EU drinking water regulations (0.1 µg/L for a single pesticide). iaea.orgiaea.org This widespread presence is attributed to the high amounts of the parent compound used, its chemical properties, and its persistence in soil and water. iaea.orgiaea.org

A key step in the regulatory process is determining the "relevance" of a metabolite found in groundwater. A metabolite is considered relevant if it has intrinsic properties comparable to the parent substance in terms of pesticide activity or if it poses a health risk to consumers. croplifeeurope.eu The European Food Safety Authority (EFSA) has noted that for this compound, the soil half-life can range from 207 to over 1000 days, classifying it as very persistent. researchgate.net Its mobility is classified as medium, whereas another metabolite, desethyl-terbutylazine, is considered highly mobile. researchgate.net

"Critical areas of concern" are identified during the risk assessment when there is sufficient information to indicate a potential unacceptable risk. researchgate.net For terbutylazine metabolites, a critical area of concern was identified by EFSA regarding the potential for groundwater contamination above the 0.1 µg/L limit in multiple groundwater scenarios. researchgate.net The assessment for unidentified metabolites of terbutylazine was a specific point of confirmatory data required under EU regulations. wb6cif.eueuropa.eu The long-term persistence and mobility of metabolites like this compound are central to their groundwater relevance assessment. researchgate.net

Setting Health-Based Reference Values for Metabolites